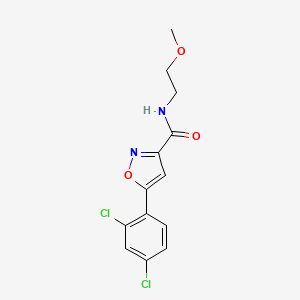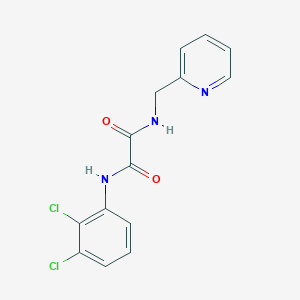![molecular formula C21H19ClO3 B4578802 2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4578802.png)
2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
説明
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones and their analogues often involves cyclization reactions under specific conditions. A notable method for synthesizing 7,8,9,10-tetrahydro analogues involves microwave-assisted cyclization under mildly basic conditions, offering yields ranging from 50-72% (Dao et al., 2018). Additionally, a metal-free one-pot synthesis approach has been developed, utilizing a tandem photo-thermal-photo reaction sequence, starting from 3,4-dichlorocoumarins and a 1,3-butadiene, to efficiently synthesize benzo[c]chromen-6-ones (Zhang et al., 2016).
Molecular Structure Analysis
The molecular structure of benzo[c]chromen-6-one derivatives is characterized by their chromen-6-one core, often modified with various substituents that influence their chemical and physical properties. X-ray crystallography studies provide detailed insights into the molecular structures of these compounds, revealing aspects like crystalline forms and intermolecular interactions (Manolov et al., 2012).
科学的研究の応用
Synthesis and Biological Activity
2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, as a derivative of tetrahydrobenzo[c]chromen-6-one, is associated with various synthetic and biological studies. A notable study by Garazd et al. (2002) on the condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted diaminomethanes produced Mannich bases containing dialkylaminomethyl groups. These compounds demonstrated central and peripheral nervous system stimulant activities, with low toxicity and potential neuroleptic and tranquilizing effects in pharmacological screenings on Wistar rats (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Fluorescence and Metal Interaction Properties
Gülcan et al. (2021) explored the fluorescence probes through the design and investigation of fluorescence properties in spectrofluorometry. This research, focusing on benzo[c]chromen-6-one derivatives, highlighted the substance's fluorescent molecule characteristics, exhibiting fluorescence enhancement in the presence of metals. This suggested that substituent effects significantly influence these properties, indicating potential applications in analytical, environmental, and medicinal chemistry (Gülcan, Shukur, Mavideniz, Sírkecíoǧlu, & Gazi, 2021).
Antimicrobial Activity
The exploration of novel antimicrobial agents has also led to the synthesis of various benzo[c]chromen-6-one derivatives. For instance, Soman and Thaker (2013) synthesized tetracyclic azanaphthalen-8-ones and oxa-naphthalen-9-one derivatives via condensation reactions, demonstrating significant antimicrobial activity (Soman & Thaker, 2013). Similarly, Khafagy et al. (2002) synthesized halogen derivatives showing promising antimicrobial activities, indicating the potential for developing new therapeutic agents (Khafagy, Abd El-Wahab, Eid, & El-Agrody, 2002).
Green Chemistry Applications
Abdolmohammadi (2018) utilized TiO2 NPs-coated carbon nanotubes as a green catalyst for synthesizing benzopyrano[b]benzopyran-6-ones and xanthenols in water. This study exemplifies the application of green chemistry principles in the synthesis of heterocyclic compounds, offering an environmentally friendly and efficient method with high yields and short reaction times (Abdolmohammadi, 2018).
特性
IUPAC Name |
2-chloro-3-[(2-methylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO3/c1-13-6-2-3-7-14(13)12-24-20-11-19-17(10-18(20)22)15-8-4-5-9-16(15)21(23)25-19/h2-3,6-7,10-11H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJPZCLXAYXITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-[(2-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2,4-difluorophenoxy)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4578750.png)


![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)


![3-(4-bromophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4578804.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)
